molecular formula C46H78N2O15 B1681078 Spiramycin III CAS No. 24916-52-7

Spiramycin III

Cat. No. B1681078
CAS RN: 24916-52-7
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-DCAGQSADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin III is a macrolide antimicrobial agent used in the treatment of various bacterial infections . It is a 16-membered ring macrolide discovered as a product of Streptomyces ambofaciens .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study revealed that solvent molecules can intrude into Spiramycin’s chemical structure during LC-MS/MS analysis . Water, ethanol, and methanol as protic solvents can add to the formyl group of Spiramycin molecules during standard solutions preparation .


Molecular Structure Analysis

This compound has a molecular formula of C46H78N2O15 . Its average mass is 899.116 Da and its mono-isotopic mass is 898.540222 Da . The molecule has 19 of 19 defined stereocentres .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, protic solvents like water, ethanol, and methanol can add to the formyl group of Spiramycin molecules during standard solutions preparation . Over time, the peak area of Spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound Spiramycin is observed .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 923.6±65.0 °C at 760 mmHg . The molecule has 17 H bond acceptors and 3 H bond donors .

Scientific Research Applications

Microbiological Potency and Comparative Studies

An interlaboratory study revealed that the microbiological potency of Spiramycin III is lower compared to Spiramycin I when tested using diffusion or turbidimetric assays with Bacillus subtilis or Staphylococcus aureus. The activities of Spiramycin II and III relative to Spiramycin I were found to be 57% and 72% respectively, by diffusion method. This suggests that this compound might have specific applications where reduced potency is beneficial or required (Liu et al., 1999).

Biosynthesis and Genetic Modification

Research on Streptomyces spiramyceticus F21, which produces Spiramycin, focused on the biosynthesis of Spiramycin components. By deleting the 3-O-acyltransferase gene, the production of Spiramycin I was increased, reducing the formation of Spiramycin II and III. This genetic manipulation demonstrates a method to control the production of specific spiramycin components, potentially useful in tailoring antibiotic production for specific applications (Wu et al., 2007).

Antibiotic and Antiparasitic Applications

Spiramycin, including this compound, has been used as an antibiotic and antiparasitic agent. Its effectiveness against toxoplasmosis and various soft-tissue infections has been noted. Studies evaluating the stimulatory effects of certain compounds on spiramycin production could lead to improved processes for antibiotic production (Calcagnile et al., 2018).

Environmental Fate and Toxicity Studies

Research on the fate of spiramycin in river waters revealed its degradation and transformation processes. The identification of transformation products helped in understanding the environmental impact of this antibiotic, which is crucial for assessing the ecological risks associated with its widespread use (Calza et al., 2010).

Anti-Inflammatory Potential

Recent studies have explored the anti-inflammatory properties of Spiramycin. It was found to significantly decrease the levels of pro-inflammatory mediators in lipopolysaccharide-stimulated cells, suggesting potential repositioning of Spiramycin as a topical anti-inflammatory agent. This highlights an innovative application of an existing drug for new therapeutic purposes (Kang et al., 2022).

Anaerobic Degradation and Biosynthesis

A study on the anaerobic degradation of spiramycin I, II, and III revealed hydroxylation and hydrolysis as main reactions in the degradation process. Understanding these mechanisms is vital for wastewater treatment and environmental management, particularly in the context of antibiotic contamination (Zhu et al., 2014).

Mechanism of Action

Spiramycin III, also known as [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate, is a macrolide antibiotic with a broad spectrum of antimicrobial activity .

Target of Action

The primary target of this compound is the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis .

Mode of Action

This compound inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation process, thereby disrupting protein synthesis . This disruption can lead to the cessation of bacterial growth or even bacterial death .

Pharmacokinetics

The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to the bacteriostatic or bactericidal effect, depending on the concentration of the drug and the susceptibility of the bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the prevalence of resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . Moreover, the drug is mainly used against Gram-positive bacteria since they are unable to enter the porins of Gram-negative bacteria .

Safety and Hazards

Spiramycin III should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Biochemical Analysis

Biochemical Properties

Spiramycin III plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacteria, thereby preventing the translocation step in protein synthesis . This binding inhibits the binding of both donor and acceptor substrates to the ribosome, effectively halting protein synthesis . The primary biomolecules that this compound interacts with include the 50S ribosomal proteins and ribosomal RNA (rRNA). The interaction is characterized by a 1:1 stoichiometry, indicating a specific and potent binding affinity .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly bacterial cells. By inhibiting protein synthesis, it disrupts essential cellular processes, leading to cell death. In bacterial cells, this compound influences cell signaling pathways by inhibiting the synthesis of proteins involved in these pathways . This inhibition extends to gene expression, as the lack of protein synthesis prevents the expression of genes necessary for bacterial survival and replication . Additionally, this compound affects cellular metabolism by disrupting the production of enzymes and other proteins critical for metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit of bacteria . This binding prevents the formation of peptide bonds and the translocation of the ribosome along the mRNA, effectively inhibiting protein synthesis . This compound acts as a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome . This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome during translocation . Additionally, this compound can induce changes in gene expression by preventing the synthesis of proteins involved in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound may degrade, leading to a reduction in its antibacterial efficacy . Long-term exposure to this compound in in vitro studies has shown that bacterial cells can develop resistance mechanisms, such as the methylation of rRNA, which prevents this compound from binding effectively . In in vivo studies, prolonged exposure to this compound can lead to changes in cellular function, including alterations in protein synthesis and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects, while lower doses are well-tolerated . The dosage must be carefully controlled to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation . The biosynthesis of this compound involves a complex pathway that includes the action of polyketide synthases and glycosyltransferases . These enzymes catalyze the formation of the macrolide ring and the attachment of sugar moieties . In terms of degradation, this compound can be metabolized by bacterial enzymes that modify its structure, leading to reduced efficacy . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, as it affects the synthesis of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can be taken up by bacterial cells through active transport mechanisms that involve specific transporters . Once inside the cell, this compound can bind to ribosomes and exert its antibacterial effects . The distribution of this compound within tissues is influenced by its ability to penetrate cell membranes and its affinity for binding proteins . This distribution can affect its localization and accumulation within specific tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In bacterial cells, this compound does not undergo significant post-translational modifications, allowing it to remain active in its native form . The localization of this compound within the cytoplasm is crucial for its antibacterial activity, as it needs to interact with ribosomes to exert its effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Spiramycin III involves a series of reactions that lead to the formation of the final product. The pathway involves the use of starting materials that undergo various chemical transformations to produce Spiramycin III.", "Starting Materials": [ "Oleandomycin", "3,6-dideoxy-3-(dimethylamino)-D-glucose", "3,6-dideoxy-3-(ethylamino)-D-glucose", "3,6-dideoxy-3-(isopropylamino)-D-glucose", "3,6-dideoxy-3-(sec-butylamino)-D-glucose", "3,6-dideoxy-3-(tert-butylamino)-D-glucose", "Lactone", "Maleic acid" ], "Reaction": [ "Oleandomycin is first treated with 3,6-dideoxy-3-(dimethylamino)-D-glucose to form the 3-O-(dimethylamino)-D-glucoside derivative.", "The 3-O-(dimethylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(ethylamino)-D-glucose to form the 3-O-(ethylamino)-D-glucoside derivative.", "The 3-O-(ethylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(isopropylamino)-D-glucose to form the 3-O-(isopropylamino)-D-glucoside derivative.", "The 3-O-(isopropylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(sec-butylamino)-D-glucose to form the 3-O-(sec-butylamino)-D-glucoside derivative.", "The 3-O-(sec-butylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(tert-butylamino)-D-glucose to form the 3-O-(tert-butylamino)-D-glucoside derivative.", "The 3-O-(tert-butylamino)-D-glucoside derivative is then treated with lactone to form the macrolactone ring.", "Finally, the macrolactone ring is reacted with maleic acid to form Spiramycin III." ] }

CAS RN

24916-52-7

Molecular Formula

C46H78N2O15

Molecular Weight

899.1 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1

InChI Key

HSZLKTCKAYXVBX-DCAGQSADSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Spiramycin III;  Foromacidin C;  Foromacidine C;  Spiramycin 3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin III
Reactant of Route 2
Spiramycin III
Reactant of Route 3
Spiramycin III
Reactant of Route 4
Spiramycin III
Reactant of Route 5
Spiramycin III
Reactant of Route 6
Spiramycin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.